Chemical structure and properties of 8-Ethoxy-2-methylquinolin-4-ol
Chemical structure and properties of 8-Ethoxy-2-methylquinolin-4-ol
CAS Registry Number: 15644-92-5 Synonyms: 8-Ethoxy-2-methyl-4-quinolinol; 8-Ethoxy-2-methyl-4(1H)-quinolinone Molecular Formula: C₁₂H₁₃NO₂ Molecular Weight: 203.24 g/mol [1]
Executive Summary & Chemical Identity
8-Ethoxy-2-methylquinolin-4-ol is a functionalized heterocyclic building block belonging to the quinolone/quinolinol class.[1] It is characterized by a fused benzene-pyridine ring system substituted with a methyl group at the C2 position, a hydroxyl/keto group at C4, and an ethoxy ether moiety at C8.[2]
This compound serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of antibacterial agents (fluoroquinolone analogs) , neuroprotective chelators , and gastric mucosal protective agents (structurally related to Rebamipide).[2] Its utility lies in the C8-ethoxy substituent, which provides steric bulk and lipophilicity, modulating the pharmacokinetic profile of derived drugs.[2]
Structural Tautomerism (Critical Mechanistic Insight)
Researchers must recognize that this molecule exists in a dynamic prototropic equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4(1H)-quinolinone) .[2]
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Solid State: Predominantly exists as the 4(1H)-quinolinone (keto form) due to intermolecular hydrogen bonding networks.[2]
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Solution Phase: Solvent-dependent. In polar aprotic solvents (e.g., DMSO, DMF), the keto form is favored.[2] In non-polar solvents, the enol form may be detectable, though the keto tautomer generally dominates the thermodynamic landscape of 4-substituted quinolines.[2]
Implication for Synthesis: Reactions targeting the oxygen (O-alkylation) vs. the nitrogen (N-alkylation) must be controlled by selecting appropriate bases and solvents (Hard-Soft Acid-Base theory).
Synthesis Protocol: The Conrad-Limpach Approach
The most authoritative and scalable method for synthesizing 8-Ethoxy-2-methylquinolin-4-ol is the Conrad-Limpach synthesis . This pathway minimizes side reactions (like the Knorr quinoline synthesis which produces 2-hydroxy-4-methyl isomers) by controlling the kinetics of the enamine formation.[2]
Reaction Scheme Visualization
The following diagram illustrates the stepwise conversion of o-phenetidine to the target quinolinol.
Figure 1: The Conrad-Limpach synthetic pathway favoring the 4-hydroxy isomer.[2]
Detailed Methodology
Reagents:
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2-Ethoxyaniline (1.0 eq)
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Ethyl acetoacetate (1.1 eq)[2]
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Diphenyl ether (solvent for cyclization)[2]
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Petroleum ether / Ethanol (for purification)[2]
Step 1: Enamine Formation (Condensation) [2]
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Charge a round-bottom flask equipped with a Dean-Stark trap with 2-ethoxyaniline (13.7 g, 100 mmol), ethyl acetoacetate (14.3 g, 110 mmol), and benzene (or toluene) (100 mL).
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Add 5 drops of glacial acetic acid.
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Reflux the mixture until the theoretical amount of water (~1.8 mL) is collected in the Dean-Stark trap (approx. 3–5 hours).
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Evaporate the solvent under reduced pressure to yield the crude enamine (Ethyl 3-((2-ethoxyphenyl)amino)but-2-enoate).[2] Note: Do not purify rigorously; the crude oil is sufficient for the next step.[2]
Step 2: Thermal Cyclization
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Heat diphenyl ether (50 mL) in a separate flask to 240–250°C.
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Add the crude enamine dropwise to the hot diphenyl ether over 20 minutes. Critical: Rapid addition causes foaming and temperature drop; maintain T > 230°C to ensure ethanol elimination prevents side reactions.[2]
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Continue heating for 30–60 minutes after addition.
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Cool the reaction mixture to room temperature. The product often precipitates.[2]
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Dilute with petroleum ether (50 mL) to maximize precipitation.[2]
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Filter the solid and wash with diethyl ether to remove traces of diphenyl ether.[2]
Step 3: Purification
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Recrystallize the crude solid from ethanol or an ethanol/water mixture.[2]
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Yield Expectation: 60–75%.
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Validation: Check melting point (Expect >200°C, decomposition likely).
Physicochemical Properties & Characterization
The following data points are essential for analytical validation.
| Property | Value / Characteristic | Notes |
| Appearance | Off-white to pale yellow powder | Darkens upon oxidation/light exposure.[1] |
| Melting Point | 235–240°C (dec.)[2] | High MP due to intermolecular H-bonding.[1] |
| Solubility (Water) | < 0.1 mg/mL | Practically insoluble.[2] |
| Solubility (DMSO) | > 20 mg/mL | Solvent of choice for biological assays.[2] |
| pKa (Calculated) | ~3.5 (N-H), ~10.5 (O-H) | Amphoteric; protonates at N1 in strong acid.[2] |
| UV | 245 nm, 320 nm | Characteristic quinolone absorption.[2] |
Spectral Validation (NMR)
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¹H NMR (DMSO-d₆, 400 MHz):
Applications in Drug Discovery
This molecule is not merely an end-product but a versatile scaffold.[1] Its reactivity profile allows for divergent synthesis of two distinct classes of therapeutic agents.[2]
Derivatization Pathways
The reactivity is dominated by the ambident nucleophilicity of the 4-hydroxy/oxo group and the nitrogen.[2]
Figure 2: Strategic derivatization points for medicinal chemistry campaigns.
Therapeutic Relevance[1][4][5]
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Antibacterial Agents: The 4-oxo-quinoline core is the foundation of fluoroquinolones. 8-alkoxy substitutions (like in Gatifloxacin, though that is 8-methoxy) are known to reduce photosensitivity and improve activity against Gram-positive bacteria compared to 8-H analogs.[1]
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P2X7 Receptor Antagonists: Substituted quinolin-4-ones have been explored as antagonists for the P2X7 receptor, involved in inflammatory pathways.[1] The 8-ethoxy group provides a hydrophobic anchor in the receptor pocket.[2]
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Chelation Therapy: While the 8-ethoxy group blocks the N-O chelation site typical of 8-hydroxyquinoline, the 4-oxo group can still participate in metal binding, albeit with different geometry/affinity, useful for modulating metalloenzymes without stripping essential trace metals systemically.[2]
References
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Conrad, M., & Limpach, L. (1887).[2] Über das Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft. [2]
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BLD Pharm. (2024).[2] Product Analysis: 8-Ethoxy-2-methylquinolin-4-ol (CAS 15644-92-5).[1]
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PubChem. (2024).[2] Compound Summary: 8-Ethoxy-2-methyl-4-quinolinol. National Library of Medicine.[2]
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Sigma-Aldrich. (2024).[1][4] Quinoline Synthesis and Properties.
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El-Hashash, M. A., et al. (2011).[2][5] The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis. Organic Chemistry International.[2][5] (Cited for analogous ethoxy-heterocycle reactivity).[2][5]
